3-(1H-benzimidazol-1-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE is a complex organic compound with the molecular formula C17H14Br2N4O2 and a molecular weight of 466.135 g/mol . This compound is known for its unique chemical structure, which includes a benzimidazole ring, a propionic acid moiety, and a dibromo-hydroxy-benzylidene hydrazide group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves several steps. The general synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of Propionic Acid Moiety: The propionic acid group is introduced through a reaction with appropriate alkylating agents.
Introduction of Dibromo-Hydroxy-Benzylidene Hydrazide Group: This step involves the reaction of the benzimidazole-propionic acid intermediate with 3,5-dibromo-2-hydroxybenzaldehyde and hydrazine hydrate under controlled conditions.
Chemical Reactions Analysis
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dibromo groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dibromo-hydroxy-benzylidene hydrazide group may enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3,5-DIBROMO-2-HYDROXY-BENZYLIDENE)HYDRAZIDE can be compared with other similar compounds, such as:
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (3-ETHOXY-4-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound has an ethoxy group instead of dibromo groups, which may alter its chemical reactivity and biological activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (2-HYDROXY-BENZYLIDENE)-HYDRAZIDE: This compound lacks the dibromo groups, which may affect its binding properties and overall activity.
3-BENZOIMIDAZOL-1-YL-PROPIONIC ACID (4-BROMO-BENZYLIDENE)-HYDRAZIDE: This compound has a single bromo group, which may result in different chemical and biological properties compared to the dibromo derivative.
Properties
Molecular Formula |
C17H14Br2N4O2 |
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Molecular Weight |
466.1 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H14Br2N4O2/c18-12-7-11(17(25)13(19)8-12)9-21-22-16(24)5-6-23-10-20-14-3-1-2-4-15(14)23/h1-4,7-10,25H,5-6H2,(H,22,24)/b21-9+ |
InChI Key |
UVCQMULQKGVSQH-ZVBGSRNCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
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